Cas no 755036-41-0 (dichotomine B)

dichotomine B structure
Produktname:dichotomine B
dichotomine B Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid
- dichotomine B
- HY-N10386
- E83703
- MS-23853
- 755036-41-0
- AKOS040763525
- CS-0498890
- CHEMBL457820
- 1-((1R)-1,2-dihydroxyethyl)-9H-pyrido(3,4-b)indole-3-carboxylic acid
- 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid
- DA-62848
-
- Inchi: 1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1
- InChI-Schlüssel: PKSXEHHRROSXPR-NSHDSACASA-N
- Lächelt: O([H])[C@@]([H])(C([H])([H])O[H])C1=C2C(=C([H])C(C(=O)O[H])=N1)C1=C([H])C([H])=C([H])C([H])=C1N2[H]
Berechnete Eigenschaften
- Genaue Masse: 272.07970687 g/mol
- Monoisotopenmasse: 272.07970687 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 378
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Molekulargewicht: 272.26
- Topologische Polaroberfläche: 106
dichotomine B Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6513-5 mg |
Dichotomine B |
755036-41-0 | 5mg |
¥4870.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6513-1 mL * 10 mM (in DMSO) |
Dichotomine B |
755036-41-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
MedChemExpress | HY-N10386-5mg |
Dichotomine B |
755036-41-0 | 99.56% | 5mg |
¥9800 | 2024-04-17 | |
ChemFaces | CFN95193-5mg |
Dichotomine B |
755036-41-0 | >=98% | 5mg |
$318 | 2023-09-19 | |
ChemFaces | CFN95193-5mg |
Dichotomine B |
755036-41-0 | >=98% | 5mg |
$463 | 2021-07-22 | |
TargetMol Chemicals | TN6513-5 mg |
Dichotomine B |
755036-41-0 | 98% | 5mg |
¥ 4,560 | 2023-07-11 | |
TargetMol Chemicals | TN6513-5mg |
Dichotomine B |
755036-41-0 | 5mg |
¥ 4560 | 2024-07-20 | ||
MedChemExpress | HY-N10386-1mg |
Dichotomine B |
755036-41-0 | 99.56% | 1mg |
¥4500 | 2024-04-17 | |
TargetMol Chemicals | TN6513-1 ml * 10 mm |
Dichotomine B |
755036-41-0 | 1 ml * 10 mm |
¥ 4660 | 2024-07-20 | ||
Ambeed | A1671902-5mg |
Dichotomine B |
755036-41-0 | 98% | 5mg |
$1508.0 | 2024-04-17 |
dichotomine B Verwandte Literatur
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
755036-41-0 (dichotomine B) Verwandte Produkte
- 1259909-65-3(methyl (2S)-2-amino-3-(4-bromopyridin-2-yl)propanoate)
- 1185316-44-2(2-(Ethoxy-d5)bromobenzene)
- 2059932-41-9(3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine)
- 1272670-08-2(3,3-dimethyl-1λ?-thiomorpholine-1,1-dione)
- 634192-51-1(2-fluoro-4-methoxy-1-phenylbenzene)
- 1864985-62-5(4-Amino-4-cyclopentylcyclohexan-1-ol)
- 2171889-57-7({5-(cyclopropylmethyl)-1-methyl-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1379812-16-4(3-(4-Fluorophenyl)oxetan-3-ol)
- 1874925-19-5(6-[(But-3-yn-1-yl)amino]-5-chloro-2-methylpyridine-3-carboxylic acid)
- 1455861-82-1(4-[(3-Methylphenoxy)methyl]pyridine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:755036-41-0)dichotomine B

Reinheit:99%
Menge:5mg
Preis ($):1357.0